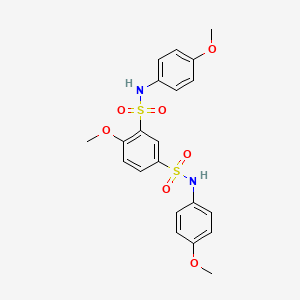![molecular formula C49H64N4O6 B11564943 N',N''-{methanediylbis[(6-hydroxybenzene-3,1-diyl)(E)methylylidene]}bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanehydrazide]](/img/structure/B11564943.png)
N',N''-{methanediylbis[(6-hydroxybenzene-3,1-diyl)(E)methylylidene]}bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanehydrazide]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-N’-[(E)-[5-({3-[(E)-{[3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPANAMIDO]IMINO}METHYL]-4-HYDROXYPHENYL}METHYL)-2-HYDROXYPHENYL]METHYLIDENE]PROPANEHYDRAZIDE is a complex organic compound characterized by its multiple tert-butyl and hydroxyphenyl groups
Vorbereitungsmethoden
The synthesis of 3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-N’-[(E)-[5-({3-[(E)-{[3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPANAMIDO]IMINO}METHYL]-4-HYDROXYPHENYL}METHYL)-2-HYDROXYPHENYL]METHYLIDENE]PROPANEHYDRAZIDE involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:
Preparation of 3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPANOIC ACID: This intermediate is synthesized through a reaction involving tert-butyl hydroxyphenyl and propanoic acid under specific conditions.
Formation of the Hydrazide: The propanoic acid derivative is then reacted with hydrazine to form the hydrazide compound.
Condensation Reaction: The hydrazide is further reacted with aldehydes or ketones to form the final compound through a condensation reaction.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to increase yield and purity.
Analyse Chemischer Reaktionen
3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-N’-[(E)-[5-({3-[(E)-{[3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPANAMIDO]IMINO}METHYL]-4-HYDROXYPHENYL}METHYL)-2-HYDROXYPHENYL]METHYLIDENE]PROPANEHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-N’-[(E)-[5-({3-[(E)-{[3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPANAMIDO]IMINO}METHYL]-4-HYDROXYPHENYL}METHYL)-2-HYDROXYPHENYL]METHYLIDENE]PROPANEHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound is used in the production of polymers, coatings, and other industrial materials due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-N’-[(E)-[5-({3-[(E)-{[3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPANAMIDO]IMINO}METHYL]-4-HYDROXYPHENYL}METHYL)-2-HYDROXYPHENYL]METHYLIDENE]PROPANEHYDRAZIDE involves its interaction with molecular targets and pathways. The compound exerts its effects by:
Binding to Enzymes: It can inhibit or activate specific enzymes, affecting biochemical pathways.
Antioxidant Activity: The compound can neutralize free radicals, reducing oxidative stress and preventing cellular damage.
Signal Transduction: It may modulate signal transduction pathways, influencing cellular responses and functions.
Vergleich Mit ähnlichen Verbindungen
3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-N’-[(E)-[5-({3-[(E)-{[3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPANAMIDO]IMINO}METHYL]-4-HYDROXYPHENYL}METHYL)-2-HYDROXYPHENYL]METHYLIDENE]PROPANEHYDRAZIDE can be compared with similar compounds, such as:
3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPANOIC ACID: This compound is a precursor in the synthesis of the target compound and shares similar structural features.
Methyl 3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPIONATE: Another related compound used in the synthesis of antioxidants.
Octadecyl 3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPIONATE: This compound is used in food packaging and other industrial applications.
Eigenschaften
Molekularformel |
C49H64N4O6 |
|---|---|
Molekulargewicht |
805.1 g/mol |
IUPAC-Name |
3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-[(E)-[5-[[3-[(E)-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoylhydrazinylidene]methyl]-4-hydroxyphenyl]methyl]-2-hydroxyphenyl]methylideneamino]propanamide |
InChI |
InChI=1S/C49H64N4O6/c1-46(2,3)36-24-32(25-37(44(36)58)47(4,5)6)15-19-42(56)52-50-28-34-22-30(13-17-40(34)54)21-31-14-18-41(55)35(23-31)29-51-53-43(57)20-16-33-26-38(48(7,8)9)45(59)39(27-33)49(10,11)12/h13-14,17-18,22-29,54-55,58-59H,15-16,19-21H2,1-12H3,(H,52,56)(H,53,57)/b50-28+,51-29+ |
InChI-Schlüssel |
UTIHQNYSTSEDSY-JDHUAZPFSA-N |
Isomerische SMILES |
CC(C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)N/N=C/C2=C(C=CC(=C2)CC3=CC(=C(C=C3)O)/C=N/NC(=O)CCC4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C)O)(C)C |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)NN=CC2=C(C=CC(=C2)CC3=CC(=C(C=C3)O)C=NNC(=O)CCC4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B11564870.png)
![1-{(E)-[(4-methylphenyl)imino]methyl}-17-phenyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11564873.png)
![2,5-dichloro-N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide](/img/structure/B11564878.png)
![2,4-diiodo-6-[(E)-(2-{4-[(4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11564883.png)
![{4-bromo-2-[(E)-{2-[(4-bromo-2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid](/img/structure/B11564885.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B11564894.png)
![4-[(E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl]-2-nitrophenyl 4-methoxybenzoate](/img/structure/B11564895.png)
![N-({N'-[(E)-(2,4-Dichlorophenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B11564896.png)
![6-[(2Z)-2-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11564902.png)

![2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11564910.png)
![N-(4-bromophenyl)-5-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-5-oxopentanamide](/img/structure/B11564914.png)
![2-{[4-(4-chlorophenyl)-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}-N-(2,4,6-tribromophenyl)acetamide](/img/structure/B11564918.png)
![1-benzyl-7-(2-cyclohexylethyl)-4-hydroxy-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B11564920.png)
